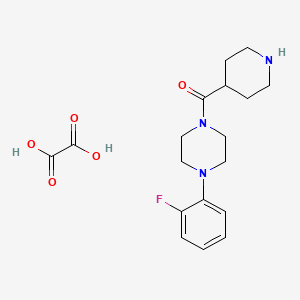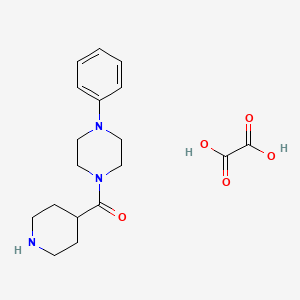![molecular formula C18H27N3O5S B3951016 1-methyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951016.png)
1-methyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate
Übersicht
Beschreibung
TAPI-1 is a synthetic compound that was first described in 1998 by researchers at the University of Michigan. The compound was designed to inhibit TACE and has been shown to be a potent and selective inhibitor of the enzyme. TAPI-1 has been widely used in scientific research to study the role of TACE in various physiological and pathological processes.
Wirkmechanismus
TAPI-1 is a potent and selective inhibitor of TACE. TACE is involved in the processing of pro-TNF-α to its active form, and inhibition of TACE prevents the release of TNF-α. TNF-α is a pro-inflammatory cytokine that is involved in the regulation of various physiological processes, including inflammation, angiogenesis, and cell proliferation. Inhibition of TACE by TAPI-1 has been shown to be effective in the treatment of various diseases, including cancer, rheumatoid arthritis, and psoriasis.
Biochemical and physiological effects:
TAPI-1 has been shown to be effective in inhibiting TACE in vitro and in vivo. Inhibition of TACE by TAPI-1 prevents the release of TNF-α, which is a pro-inflammatory cytokine that is involved in the regulation of various physiological processes, including inflammation, angiogenesis, and cell proliferation. TAPI-1 has been shown to be effective in the treatment of various diseases, including cancer, rheumatoid arthritis, and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
TAPI-1 is a potent and selective inhibitor of TACE and has been widely used in scientific research to study the role of TACE in various physiological and pathological processes. The advantages of using TAPI-1 include its potency and selectivity for TACE, which allows for specific inhibition of the enzyme without affecting other metalloproteinases. The limitations of using TAPI-1 include its complex synthesis process and its potential toxicity at high concentrations.
Zukünftige Richtungen
The use of TAPI-1 in scientific research is likely to continue in the future. Future research may focus on the development of more potent and selective inhibitors of TACE, as well as the identification of new targets for TACE inhibition. The development of new TACE inhibitors could lead to the development of new treatments for various diseases, including cancer, rheumatoid arthritis, and psoriasis.
Wissenschaftliche Forschungsanwendungen
TAPI-1 has been used extensively in scientific research to study the role of TACE in various physiological and pathological processes. TACE is involved in the processing of pro-TNF-α to its active form, and inhibition of TACE has been shown to be effective in the treatment of various diseases, including cancer, rheumatoid arthritis, and psoriasis. TAPI-1 has been used to study the effects of TACE inhibition on these diseases and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
(4-methylpiperazin-1-yl)-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS.C2H2O4/c1-17-8-10-19(11-9-17)16(20)14-4-6-18(7-5-14)13-15-3-2-12-21-15;3-1(4)2(5)6/h2-3,12,14H,4-11,13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDABZQBUHIFREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=CS3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3950936.png)

![2-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)methyl]phenol ethanedioate (salt)](/img/structure/B3950959.png)
![1-{[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3950966.png)
![2-ethoxy-6-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)methyl]phenol](/img/structure/B3950982.png)
![1-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3950996.png)
![1-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3951002.png)
![1-methyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951019.png)

![1-phenyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951033.png)
![1-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine oxalate](/img/structure/B3951039.png)
![1-phenyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951042.png)
![1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951046.png)
![1-phenyl-4-{[1-(3-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951052.png)